molecular formula C7H14ClN B2724731 (3R)-4,4-Dimethylpent-1-yn-3-amine;hydrochloride CAS No. 1783844-00-7

(3R)-4,4-Dimethylpent-1-yn-3-amine;hydrochloride

Cat. No.: B2724731
CAS No.: 1783844-00-7
M. Wt: 147.65
InChI Key: PMWAAXIXEBSFCD-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-4,4-Dimethylpent-1-yn-3-amine;hydrochloride is a chemical compound with a specific stereochemistry, indicating that it has a chiral center. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4,4-Dimethylpent-1-yn-3-amine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4-dimethylpent-1-yne and an amine source.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperatures to ensure the desired stereochemistry is achieved.

    Purification: After the reaction, the product is purified using techniques such as crystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R)-4,4-Dimethylpent-1-yn-3-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines.

Scientific Research Applications

(3R)-4,4-Dimethylpent-1-yn-3-amine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-4,4-Dimethylpent-1-yn-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S)-4,4-Dimethylpent-1-yn-3-amine;hydrochloride: This is the enantiomer of the compound and has different stereochemistry.

    4,4-Dimethylpent-1-yn-3-amine: This compound lacks the hydrochloride group and may have different reactivity and applications.

Uniqueness

(3R)-4,4-Dimethylpent-1-yn-3-amine;hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it valuable in research and industrial applications where stereochemistry is crucial.

Properties

IUPAC Name

(3R)-4,4-dimethylpent-1-yn-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-5-6(8)7(2,3)4;/h1,6H,8H2,2-4H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXMXRUISKVVCY-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C#C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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